7-Hydroxyisoquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxyisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-1-2-8-6(3-7)4-11-5-9(8)10(13)14/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHLYYXKRIGWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Hydroxyisoquinoline 4 Carboxylic Acid and Its Structural Analogues
Established Synthetic Routes to the Isoquinoline (B145761) Core
The construction of the fundamental isoquinoline ring system is the cornerstone of synthesizing 7-hydroxyisoquinoline-4-carboxylic acid and its derivatives. Various strategies have been developed, ranging from multi-step sequences involving precursor molecules to elegant cyclization reactions that form the bicyclic structure in a single key step.
Multi-Step Approaches from Precursors
Established synthetic routes often commence with readily available starting materials that are progressively transformed to build the target isoquinoline framework. Precursors such as 6-bromoisatin (B21408) and 4-chloro-7-methoxyquinoline (B1631688) have served as valuable starting points in multi-step syntheses.
A notable synthetic pathway to a related quinoline (B57606) analogue, 7-hydroxyquinoline-4-carboxylic acid, utilizes 6-bromoisatin as a key precursor. This multi-step synthesis begins with the condensation of 6-bromoisatin with pyruvic acid. This initial reaction sets the stage for the formation of the carboxylic acid moiety at the 4-position of the heterocyclic ring. google.com
The synthesis proceeds through several intermediates. The initial product, 7-bromoquinoline-2,4-dicarboxylic acid, undergoes a series of transformations including decarboxylation, esterification, and functional group interconversions to ultimately yield the desired 7-hydroxyquinoline-4-carboxylic acid. google.com While this route has been established for the quinoline isomer, the principles of pyruvic acid condensation are relevant to the construction of the isoquinoline-4-carboxylic acid core. The Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgnih.govmdpi.com This reaction highlights the utility of pyruvic acid in forming the C4-carboxylic acid functionality.
Table 1: Key Intermediates in the Synthesis from 6-Bromoisatin
| Intermediate Compound | Role in Synthesis |
| 7-bromoquinoline-2,4-dicarboxylic acid | Initial product of condensation |
| 7-bromoquinoline-4-carboxylic acid | Product after decarboxylation |
| 7-bromoquinoline-4-carboxylic acid methyl ester | Esterified intermediate for further reactions |
| 7-aminoquinoline-4-carboxylic acid methyl ester | Intermediate after introduction of an amino group |
| 7-hydroxyquinoline-4-carboxylic acid methyl ester | Hydroxylated intermediate |
| 7-hydroxyquinoline-4-carboxylic acid | Final product after hydrolysis |
This table outlines the progression of intermediates in a known synthesis of the quinoline isomer, providing a conceptual framework for potential isoquinoline synthesis.
An alternative approach to constructing the quinoline-4-carboxylic acid skeleton involves the use of palladium-catalyzed carbonylation reactions. This method has been reported for the synthesis of 7-methoxyquinoline-4-carboxylic acid methyl ester from 4-chloro-7-methoxyquinoline. google.com The palladium catalyst facilitates the introduction of a carbonyl group, which is then converted to the carboxylic acid ester. Subsequent hydrolysis and demethylation steps would then yield the final 7-hydroxyquinoline-4-carboxylic acid.
Palladium-catalyzed carbonylations are powerful tools in organic synthesis for the construction of carbonyl-containing compounds. nih.govnih.gov These reactions offer a direct route to esters, amides, and other carboxylic acid derivatives from aryl or vinyl halides. The versatility of this methodology makes it a valuable strategy for the synthesis of complex heterocyclic molecules.
Cyclization Reactions for Isoquinoline Ring Formation
The direct formation of the isoquinoline ring through cyclization reactions is a highly efficient strategy. Several classic named reactions are pivotal in this regard, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. These methods typically involve the intramolecular cyclization of a substituted phenethylamine (B48288) derivative to form the dihydroisoquinoline or tetrahydroisoquinoline core, which can then be oxidized to the aromatic isoquinoline.
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline. pharmaguideline.comquimicaorganica.org
Pomeranz-Fritsch Reaction: This method utilizes the acid-catalyzed cyclization of a benzalaminoacetal to directly form the isoquinoline ring. quimicaorganica.org
Pictet-Spengler Reaction: In this reaction, a β-arylethylamine condenses with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic substitution to yield a tetrahydroisoquinoline. pharmaguideline.comquimicaorganica.org
These classical methods, along with more modern transition-metal-catalyzed cyclizations, provide a diverse toolbox for the construction of the isoquinoline scaffold, which can be adapted for the synthesis of this compound. organic-chemistry.org
Regioselective Functionalization Strategies for the Isoquinoline Scaffold
Once the isoquinoline core is assembled, regioselective functionalization is crucial for introducing or modifying substituents at specific positions. Directing groups and the inherent reactivity of the isoquinoline ring system can be exploited to achieve high selectivity.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds, including quinolines and isoquinolines. nih.govmdpi.com By employing appropriate directing groups, it is possible to selectively introduce functional groups at positions that are otherwise difficult to access. For instance, the use of a directing group at the nitrogen atom can facilitate C-H activation at the C8 position of the isoquinoline ring. This strategy allows for the late-stage introduction of various substituents, enhancing the structural diversity of the synthesized molecules.
Functional Group Interconversions and Derivatization of this compound
Following the construction of the core structure, functional group interconversions (FGIs) and derivatization are essential steps to arrive at the final target molecule and to generate a library of analogues for structure-activity relationship studies. These transformations can involve modifications of the hydroxyl group, the carboxylic acid, or other substituents on the isoquinoline ring.
The hydroxyl group at the 7-position and the carboxylic acid at the 4-position are key functional handles for derivatization. The carboxylic acid can be converted into a variety of derivatives, such as esters and amides, through standard coupling reactions. thermofisher.com These derivatization strategies are crucial for modulating the physicochemical properties of the molecule.
Common functional group transformations that could be applied to this compound include:
Esterification: Conversion of the carboxylic acid to an ester can be achieved by reaction with an alcohol under acidic conditions or by using coupling agents.
Amidation: The carboxylic acid can be coupled with various amines to form amides, a common modification in medicinal chemistry.
Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base.
Halogenation: The hydroxyl group can be replaced by a halogen, which can then serve as a handle for further cross-coupling reactions.
These interconversions and derivatizations allow for the systematic exploration of the chemical space around the this compound scaffold. ub.edusolubilityofthings.comimperial.ac.ukslideshare.netorganic-chemistry.org
Esterification of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of 7-hydroxyisoquinoline (B188741) is a key handle for derivatization, often requiring conversion to an ester to facilitate further reactions or to modulate the compound's physicochemical properties. Standard esterification procedures, such as Fischer-Speier esterification, are commonly employed. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
A closely related example is the synthesis of 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester. In this process, the corresponding carboxylic acid is treated with a solution of sodium methoxide (B1231860) in methanol (B129727). The reaction mixture is stirred at an elevated temperature to drive the reaction to completion. Subsequent neutralization with an acid, such as acetic acid, yields the desired methyl ester. google.com
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid | Sodium methoxide | Methanol | 60°C, 2 hours | 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester | 80% |
Table 1: Esterification of a 4-hydroxyisoquinoline-3-carboxylic acid derivative. google.com
Hydroxyl Group Modification and Protection Strategies
The reactivity of the 7-hydroxyl group necessitates the use of protecting groups to prevent unwanted side reactions during the chemical modification of other parts of the molecule. The selection of an appropriate protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.
Common strategies for protecting phenolic hydroxyl groups include their conversion to ethers or esters. highfine.comhighfine.com Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are frequently used due to their ease of introduction and removal under mild conditions. researchgate.net The hydroxyl group can be protected by reacting the parent compound with TBDMS-Cl in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). researchgate.net Another common protecting group is the tetrahydropyranyl (THP) group, which is introduced by reacting the alcohol with dihydropyran in the presence of an acid catalyst. researchgate.net
In the synthesis of related isoquinoline structures, such as ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate, the hydroxyl group is often handled in its protected form (e.g., as a methoxy (B1213986) group) during the core synthesis, and then deprotected in a later step if the free hydroxyl is desired. rsc.org
| Protecting Group | Reagents for Introduction | Conditions for Removal |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | Fluoride ion (e.g., TBAF) or acid |
| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst (e.g., TsOH) | Aqueous acid |
| Benzyl (Bn) | Benzyl bromide, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |
Table 2: Common protecting groups for hydroxyl functions.
Introduction of Halogen Substituents for Further Elaboration
The introduction of halogen atoms onto the isoquinoline ring provides a versatile handle for further functionalization through cross-coupling reactions. Halogenation can be achieved through various methods, including electrophilic aromatic substitution. However, for carboxylic acids, decarboxylative halogenation presents a direct route to replace the carboxylic acid group with a halogen. nih.gov This transformation, often referred to as the Hunsdiecker reaction or a variation thereof, involves the conversion of the carboxylic acid to a salt (e.g., silver salt) followed by treatment with a halogen such as bromine or iodine. nih.gov
For aromatic carboxylic acids, alternative methods using reagents like N-halosuccinimides in the presence of a catalyst can also be employed. The position of halogenation on the this compound backbone would be directed by the existing substituents. Once a halogen is installed, for instance at the 1- or 3-position of the isoquinoline core, it serves as an excellent electrophilic partner in cross-coupling reactions.
Innovations in Synthetic Protocols
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. This includes the use of less hazardous solvents, atom-economical reactions, and catalytic methods. For instance, the three-component Doebner reaction for the synthesis of quinoline-4-carboxylic acids, a related class of compounds, can be performed under greener conditions. nih.gov This reaction, which combines an aniline, an aldehyde, and pyruvic acid, can be optimized to use more environmentally benign catalysts and solvents. nih.gov The adoption of such one-pot, multi-component reactions reduces the number of synthetic steps and waste generated from intermediate purifications.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation to the synthesis of quinoline and isoquinoline derivatives has been well-documented. nih.govderpharmachemica.commdpi.com For example, the synthesis of 7-mercaptobenzimidazolyl fluoroquinolones has been efficiently achieved using microwave irradiation in the presence of triethylamine (B128534) adsorbed on silica (B1680970) gel, avoiding the need for harsh reagents like acetic anhydride (B1165640) and boric acid. derpharmachemica.com This approach significantly reduces reaction times from hours to minutes. derpharmachemica.com Similarly, the synthesis of various quinoline derivatives has been shown to be more efficient under microwave conditions compared to conventional heating. nih.gov
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
| Synthesis of 7-mercaptobenzimidazolyl fluoroquinolones | Several hours | 5 minutes | Significant |
| Synthesis of 7-amino-8-methylquinoline | Longer reaction time | Shorter reaction time | Not specified |
Table 3: Comparison of conventional and microwave-assisted synthesis for related heterocyclic compounds. nih.govderpharmachemica.com
Catalytic Approaches (e.g., Suzuki coupling, Buchwald-Hartwig amination)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including isoquinolines.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. In the context of isoquinoline synthesis, it can be employed to construct the isoquinolone core itself. A two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones involves a Suzuki cross-coupling between a 2-halobenzonitrile and a vinyl boronate, followed by a platinum-catalyzed cyclization. organic-chemistry.orgresearchgate.netacs.orgnih.gov This methodology provides a regioselective route to substituted isoquinolones. organic-chemistry.org Furthermore, the Suzuki coupling is instrumental in the derivatization of halogenated isoquinolines, allowing for the introduction of a wide range of aryl and vinyl substituents. Studies on the site-selective Suzuki-Miyaura coupling of heteroaryl halides have shown that the reactivity of different halogenated positions on the isoquinoline ring can be controlled. rsc.org
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.org This reaction has been successfully applied to the isoquinoline scaffold. For instance, isoquinolin-3-amines have been shown to undergo Buchwald-Hartwig coupling with various substituted aryl halides to produce N-arylisoquinolinamines in good yields (46–94%). arkat-usa.orgresearchgate.net This reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, such as JohnPhos or Xantphos. arkat-usa.org
| Reaction | Reactants | Catalyst/Ligand | Product |
| Suzuki Coupling | 2-Halobenzonitrile, Vinyl boronate | Pd catalyst | Isoquinolin-1(2H)-one |
| Buchwald-Hartwig Amination | Isoquinolin-3-amine, Aryl bromide | Pd₂(dba)₃ / JohnPhos or Xantphos | N-Arylisoquinolinamine |
Table 4: Application of catalytic coupling reactions in isoquinoline synthesis. organic-chemistry.orgarkat-usa.org
Stereoselective Synthesis of Enantiopure this compound Analogues
The pursuit of enantiomerically pure pharmaceuticals has driven the development of sophisticated stereoselective synthetic methodologies. For analogues of this compound, particularly its tetrahydroisoquinoline counterparts, chirality introduces a critical element for modulating biological activity. While direct stereoselective synthesis of this compound itself is not extensively documented due to the aromaticity of the core, significant progress has been made in the asymmetric synthesis of its reduced and structurally related analogues, primarily focusing on the creation of stereocenters in the saturated heterocyclic ring of tetrahydroisoquinolines. These methods can be broadly categorized into catalytic asymmetric hydrogenations, diastereoselective cyclization reactions using chiral auxiliaries, and chemo-enzymatic resolutions.
A prevalent strategy for accessing enantiopure tetrahydroisoquinoline-based analogues is through the asymmetric reduction of a prochiral dihydroisoquinoline precursor. This approach is advantageous as the dihydroisoquinoline intermediates can often be synthesized through well-established methods like the Bischler-Napieralski or Pictet-Spengler reactions. The subsequent enantioselective reduction of the C=N bond is then achieved using chiral catalysts. For instance, transition metal catalysts, particularly those based on iridium or rhodium, complexed with chiral phosphine ligands, have proven effective in the asymmetric hydrogenation of dihydroisoquinolines, yielding tetrahydroisoquinolines with high enantiomeric excess (ee). While not directly applied to a 7-hydroxy-4-carboxy substituted substrate, these methods offer a promising route for the synthesis of chiral analogues by starting with appropriately substituted precursors.
Another powerful approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. This can be exemplified by the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com This methodology combines a Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com The stereoselectivity is induced by a chiral aminoacetaldehyde acetal (B89532) derived from (R)-phenylglycinol, which acts as the chiral auxiliary in the Petasis reaction to form a chiral morpholinone derivative. mdpi.com This intermediate is then transformed into the target tetrahydroisoquinoline-1-carboxylic acid via cyclization. mdpi.com This strategy demonstrates how a chiral pool starting material can be employed to construct a specific enantiomer of a complex isoquinoline alkaloid analogue. The general applicability of this method suggests its potential for adaptation to synthesize enantiopure analogues of this compound, provided the requisite starting materials are accessible.
Chemo-enzymatic methods represent a burgeoning field in stereoselective synthesis, offering high enantioselectivity under mild reaction conditions. A notable example is the deracemization of racemic 1,2,3,4-tetrahydroisoquinoline-1- and -3-carboxylic acids using a D-amino acid oxidase (DAAO). aiche.org This enzyme selectively oxidizes the D-enantiomer to the corresponding imine, which can then be non-selectively reduced back to the racemic starting material or, in a more advanced setup, asymmetrically reduced to the desired S-enantiomer. By combining the enzymatic resolution with a chemical reducing agent like ammonia-borane in a one-pot cascade, a dynamic kinetic resolution is achieved, theoretically converting the entire racemic mixture to a single enantiomer with high yield and excellent enantiomeric excess (>99% ee). aiche.org This technique has been successfully applied to various substituted tetrahydroisoquinoline carboxylic acids and presents a viable pathway for obtaining enantiopure building blocks that could be further elaborated to generate analogues of this compound. aiche.org
The following table summarizes key aspects of these stereoselective methodologies applicable to the synthesis of enantiopure analogues of this compound:
| Methodology | General Approach | Key Reagents/Catalysts | Stereochemical Control | Potential Applicability to Target Analogues |
| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral dihydroisoquinoline | Chiral Iridium or Rhodium phosphine complexes | Enantioselective reduction of the C=N bond | Applicable to tetrahydroisoquinoline analogues by starting with a suitably substituted dihydroisoquinoline precursor. |
| Diastereoselective Cyclization | Use of a chiral auxiliary to direct cyclization | Chiral amino alcohols (e.g., (R)-phenylglycinol) | Formation of a diastereomeric intermediate that dictates the final stereochemistry | Adaptable for the synthesis of specific enantiomers of tetrahydroisoquinoline-1-carboxylic acid analogues. |
| Chemo-enzymatic Deracemization | Kinetic resolution of a racemic mixture | D-amino acid oxidase (DAAO), chemical reductant | Enantioselective oxidation of one enantiomer coupled with in-situ reduction | Suitable for obtaining enantiopure tetrahydroisoquinoline-1- and -3-carboxylic acid cores for further functionalization. |
While direct, reported methods for the stereoselective synthesis of enantiopure this compound analogues remain scarce, the principles established in the synthesis of related chiral isoquinoline frameworks provide a strong foundation for future work in this area. The adaptation of catalytic asymmetric reductions, diastereoselective reactions with chiral auxiliaries, and innovative chemo-enzymatic resolutions will undoubtedly be pivotal in accessing these valuable and complex molecules.
Chemical Reactivity and Mechanistic Investigations of 7 Hydroxyisoquinoline 4 Carboxylic Acid
Reaction Pathways of the Carboxylic Acid Group
The carboxylic acid functionality at the C-4 position is a primary site for synthetic modification, engaging in reactions typical of aromatic carboxylic acids.
Nucleophilic acyl substitution is a principal reaction pathway for the carboxylic acid group, enabling its conversion into esters and amides, which are crucial intermediates in medicinal chemistry. google.comvanderbilt.edu The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the hydroxyl group as a water molecule. vanderbilt.edumasterorganicchemistry.com Due to the relatively poor leaving group ability of the hydroxyl group, the reaction often requires activation of the carbonyl group. libretexts.orglibretexts.org
Esterification: The conversion of 7-hydroxyisoquinoline-4-carboxylic acid to its corresponding esters can be achieved through several methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. masterorganicchemistry.comchemguide.co.uk This is a reversible process, and often the alcohol is used in excess to drive the equilibrium toward the product. masterorganicchemistry.com For instance, the methyl ester is a common derivative, synthesized by reacting the parent acid with methanol (B129727). google.com
Alternatively, esterification can be performed under milder, neutral conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method is particularly useful for reactions with sterically hindered alcohols or sensitive substrates, as it avoids the use of strong acids and proceeds at room temperature. orgsyn.orgorganic-chemistry.org The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol nucleophile. youtube.com
Amidation: The formation of amides from this compound is a key transformation for creating compounds with potential biological activity. google.com Direct reaction with an amine is generally inefficient and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.comlibretexts.orgkhanacademy.org Therefore, the carboxylic acid is typically activated first. This can be accomplished by converting it into a more reactive derivative, such as an acid chloride or by using coupling reagents. youtube.comnih.gov Reagents like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to yield amides. nih.gov Another widely used method involves dehydrating agents like DCC, which facilitate the formation of the amide bond by activating the carboxyl group. libretexts.orgyoutube.com In these reactions, the amine attacks the activated acyl intermediate to form the amide product. youtube.com
Table 1: Nucleophilic Acyl Substitution Reactions
| Reaction Type | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Esterification | Methanol (CH₃OH), Thionyl Chloride (SOCl₂), Reflux | This compound methyl ester | Thionyl chloride first forms the acid chloride, which then reacts with methanol. google.com |
| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (RCOOR') | Fischer-Speier esterification; reversible reaction. masterorganicchemistry.comchemguide.co.uk |
| Esterification | Alcohol (R'OH), DCC, DMAP, CH₂Cl₂ | Ester (RCOOR') | Steglich esterification; proceeds under mild conditions. orgsyn.orgorganic-chemistry.org |
| Amidation | Amine (R'NH₂), Heat | Amide (RCONHR') | Direct thermal condensation; often requires high temperatures. youtube.comlibretexts.org |
| Amidation | Amine (R'NH₂), DCC | Amide (RCONHR') | DCC acts as a dehydrating and activating agent. libretexts.orgyoutube.com |
| Amidation | Amine (R'NH₂), TiCl₄, Pyridine, 85°C | Amide (RCONHR') | TiCl₄ mediates the direct condensation reaction. nih.gov |
To enhance the reactivity of the carboxylic acid group toward nucleophilic attack, it is often converted into more electrophilic derivatives such as acid chlorides and acid anhydrides. youtube.com
Acid Chlorides: The synthesis of 7-hydroxyisoquinoline-4-carbonyl chloride can be achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the hydroxyl group of the carboxylic acid into an acyl chlorosulfite, which is an excellent leaving group. libretexts.orglibretexts.org The subsequent attack by a chloride ion yields the acid chloride, with gaseous byproducts sulfur dioxide and hydrogen chloride. libretexts.orggoogle.com Other reagents like phosphorus(V) chloride (PCl₅) can also be used. chemguide.co.uk These acid chlorides are highly reactive intermediates and are not typically isolated, but rather used in situ for subsequent reactions like esterification or amidation. vanderbilt.edunih.gov
Acid Anhydrides: Acid anhydrides are another class of activated carboxylic acid derivatives. wikipedia.org Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, though this often requires harsh conditions. A more common laboratory method for preparing both symmetrical and mixed anhydrides involves the reaction of an acid chloride with a carboxylate salt. vanderbilt.eduwikipedia.org For example, 7-hydroxyisoquinoline-4-carbonyl chloride could react with a salt of this compound to form the corresponding symmetrical anhydride (B1165640). These anhydrides are effective acylating agents, reacting with alcohols and amines to form esters and amides, respectively. vanderbilt.edulibretexts.org
Table 2: Formation of Activated Carboxylic Acid Derivatives
| Derivative | Reagent(s) | General Reaction | Notes |
|---|---|---|---|
| Acid Chloride | Thionyl Chloride (SOCl₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl | Common and effective method; gaseous byproducts are easily removed. libretexts.orggoogle.com |
| Acid Chloride | Phosphorus(V) Chloride (PCl₅) | R-COOH + PCl₅ → R-COCl + POCl₃ + HCl | PCl₅ is a solid reagent. chemguide.co.uk |
| Acid Anhydride | Acid Chloride + Carboxylate | R-COCl + R'-COO⁻ → R-CO-O-CO-R' + Cl⁻ | Used for both symmetrical and unsymmetrical anhydrides. vanderbilt.edu |
The carboxylic acid group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: The direct reduction of carboxylic acids to primary alcohols requires strong reducing agents due to the low electrophilicity of the carboxylate anion that forms under basic conditions. nih.govchemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor capable of this transformation. chemistrysteps.comyoutube.comlibretexts.org The mechanism involves an initial deprotonation of the carboxylic acid, followed by nucleophilic attack of a hydride ion on the carbonyl carbon. chemistrysteps.comquimicaorganica.org This process, which proceeds through an aldehyde intermediate, is difficult to stop at the aldehyde stage because aldehydes are more reactive than carboxylic acids toward reduction. chemistrysteps.comlibretexts.org Therefore, the reaction typically proceeds to completion to afford the primary alcohol, (7-hydroxyisoquinolin-4-yl)methanol. Borane (BH₃) is another reagent that can selectively reduce carboxylic acids to alcohols. chemistrysteps.com
Reduction to Aldehydes: The direct conversion of carboxylic acids to aldehydes is a more challenging transformation because it requires stopping the reduction at the intermediate stage. organic-chemistry.orgquora.com Standard powerful reducing agents like LiAlH₄ typically lead to over-reduction to the alcohol. libretexts.orgorganic-chemistry.org Therefore, a common strategy is a two-step process: first, the carboxylic acid is converted to a more reactive derivative like an acid chloride or an ester. quora.com The resulting acid chloride can then be reduced to an aldehyde using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminohydride (LiAl(Ot-Bu)₃H). libretexts.org Similarly, esters can be reduced to aldehydes using reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgchemistrysteps.com
Table 3: Reduction of the Carboxylic Acid Group
| Product | Reagent(s) | Notes |
|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent; reduces the acid completely to the alcohol. chemistrysteps.comyoutube.com |
| Primary Alcohol | Borane (BH₃) | Selectively reduces carboxylic acids in the presence of other functional groups. chemistrysteps.com |
| Aldehyde | 1. SOCl₂ 2. LiAl(Ot-Bu)₃H | Two-step process via the acid chloride. The hindered hydride reagent prevents over-reduction. libretexts.org | | Aldehyde | 1. Alcohol, H⁺ 2. DIBAL-H, -78°C | Two-step process via the ester. Low temperature is crucial to isolate the aldehyde. libretexts.orgchemistrysteps.com |
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group at the C-7 position significantly influences the molecule's reactivity, participating in reactions typical of phenols and activating the isoquinoline (B145761) ring toward electrophilic substitution.
The hydroxyl group can act as a nucleophile, allowing for the formation of esters and ethers through acylation and alkylation, respectively.
Acylation: The phenolic hydroxyl group can be acylated to form phenyl esters. This is typically achieved by reacting this compound with an acid chloride or acid anhydride in the presence of a base like pyridine. The base deprotonates the phenol (B47542), increasing its nucleophilicity, and also neutralizes the acidic byproduct (e.g., HCl). This reaction is generally faster and more efficient than esterifying the carboxylic acid group under acidic conditions, allowing for selective reaction at the hydroxyl group if the carboxylic acid is protected, for example, as an ester.
Alkylation: Alkylation of the phenolic hydroxyl group produces ethers. A classic method for this transformation is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The phenoxide then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. This reaction is generally efficient for primary and methyl halides.
Table 4: Reactions of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product | Notes |
|---|---|---|---|
| Acylation | Acid Chloride (R'COCl), Pyridine | Phenyl Ester (Ar-O-COR') | The base activates the phenol and neutralizes HCl byproduct. |
| Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R'-X) | Ether (Ar-O-R') | Williamson ether synthesis; proceeds via an Sₙ2 mechanism. |
The hydroxyl group is a strong activating group for electrophilic aromatic substitution. Its electron-donating resonance effect increases the electron density of the benzene (B151609) ring portion of the isoquinoline nucleus, making it more susceptible to attack by electrophiles. The directing effect of the hydroxyl group favors substitution at the ortho and para positions. In the case of 7-hydroxyisoquinoline (B188741), the positions ortho to the hydroxyl group are C-6 and C-8. These positions are therefore the most likely sites for electrophilic reactions such as nitration, halogenation, and sulfonation, provided that suitable reaction conditions are employed to control selectivity and avoid side reactions with the nitrogen atom of the isoquinoline ring. The presence of the deactivating carboxylic acid group at C-4 will also influence the regioselectivity of such substitutions.
Intramolecular Reactions and Cyclization Pathways
Intramolecular reactions of this compound are plausible under conditions that facilitate the interaction between the hydroxyl and carboxylic acid groups, or reactions involving the isoquinoline ring.
One potential intramolecular reaction is lactone formation. This would involve the nucleophilic attack of the hydroxyl group at the 7-position on the activated carboxylic acid at the 4-position. This type of reaction, known as lactonization, typically requires acidic or dehydrating conditions to proceed. The formation of a six-membered lactone ring would be sterically feasible.
Another possible intramolecular pathway, particularly under thermal conditions, is decarboxylation. The loss of carbon dioxide from the carboxylic acid group is a common reaction for carboxylic acids, and the stability of the resulting isoquinoline anion would influence the feasibility of this reaction. Studies on the decarboxylation of pyridinecarboxylic acids suggest that the position of the carboxylic acid group and the reaction conditions are critical. For isoquinoline-4-carboxylic acids, decarboxylation would lead to the formation of 7-hydroxyisoquinoline.
Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group can also influence the compound's reactivity and conformation. This non-covalent interaction can affect the acidity of both functional groups and play a role in directing the molecule's reactivity in other transformations. The formation of a stable intramolecular hydrogen bond could, for instance, hinder intermolecular reactions by sterically shielding the involved functional groups.
Tautomerism and Proton-Transfer Dynamics of Hydroxyisoquinoline Systems
The presence of a hydroxyl group on the isoquinoline ring system allows for the existence of different tautomeric forms. Specifically, this compound can exist in equilibrium between its enol and keto (or zwitterionic) forms. This tautomerism is a result of proton transfer from the hydroxyl group to the nitrogen atom of the isoquinoline ring.
Extensive research on the parent compound, 7-hydroxyquinoline (B1418103) (7HQ), provides significant insight into the proton-transfer dynamics that are applicable to this compound. In aqueous media, 7HQ exhibits an equilibrium between the enol and zwitterion tautomers in the ground state. nih.gov The presence of water molecules is crucial, as they form a "water wire" or "proton bridge" that facilitates the long-range proton transfer from the hydroxyl group to the ring nitrogen. nih.gov Theoretical calculations have shown that a minimum of three water molecules are necessary to create a stable solvent wire for this intermolecular proton transfer to occur. nih.gov
Upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) can occur. For 7HQ, this process is mediated by solvent molecules, such as methanol, which form a dimeric chain to relay the proton from the hydroxyl group to the nitrogen atom. nih.gov The kinetics of this excited-state phenomenon are influenced by the reorganization of the solvent molecules. nih.gov The rise time of the tautomer fluorescence in these systems is dependent on the concentration and viscosity of the mediating solvent. nih.gov
The table below summarizes key findings from studies on the proton-transfer dynamics of 7-hydroxyquinoline, which are expected to be analogous for this compound.
| Tautomerization Parameter | Observation in 7-Hydroxyquinoline Systems | Reference(s) |
| Ground State Equilibrium | Exists between enol and zwitterionic tautomers in aqueous media. | nih.gov |
| Solvent Requirement | A minimum of three water molecules are needed to form a stable proton-transfer bridge. | nih.gov |
| Excited-State Process | Proton transfer is an excited-state phenomenon requiring solvent reorganization. | nih.gov |
| Fluorescence Rise Time | Varies from 350 ps to 1.4 ns, depending on methanol concentration and medium viscosity. | nih.gov |
The presence of the carboxylic acid group at the 4-position in this compound could influence the tautomeric equilibrium and proton-transfer dynamics. The electron-withdrawing nature of the carboxylic acid may affect the pKa of both the hydroxyl group and the isoquinoline nitrogen, potentially altering the thermodynamics of the proton transfer.
Detailed Kinetic and Thermodynamic Studies of Key Transformations
Detailed kinetic and thermodynamic data for key transformations of this compound are not extensively available in the literature. However, insights can be drawn from computational and experimental studies on related hydroxyquinoline and isoquinoline systems.
The thermodynamics of tautomerism in hydroxyquinolines have been investigated using computational methods. researchgate.net These studies help in determining the relative stabilities of the enol and keto/zwitterionic forms and the energy barriers for their interconversion. For 7-hydroxyquinoline, the enol form is generally more stable, but the zwitterionic form can be significantly populated in polar, protic solvents like water. nih.gov
Kinetic studies of the excited-state proton transfer in 7-hydroxyquinoline have revealed that the process is not instantaneous and is controlled by the dynamics of the surrounding solvent molecules. nih.gov In room-temperature ionic liquids with methanol, the rise time of the tautomer fluorescence, which corresponds to the rate of proton transfer, was found to be in the range of 350 picoseconds to 1.4 nanoseconds. nih.gov This indicates a significant kinetic barrier to the excited-state process, which is attributed to the necessity of solvent reorganization to form a conductive proton wire. nih.gov
For other potential transformations, such as intramolecular cyclization or decarboxylation, specific kinetic and thermodynamic parameters for this compound are not readily found. The rates and equilibrium positions of such reactions would be highly dependent on factors like temperature, solvent, and the presence of catalysts. For instance, the decarboxylation of related pyridinecarboxylic acids has been shown to be influenced by the isoelectric form of the molecule, with the zwitterionic species often being the reactive intermediate. cdnsciencepub.com The thermodynamics of such a reaction would be governed by the stability of the products, namely 7-hydroxyisoquinoline and carbon dioxide.
The following table presents a conceptual summary of the kinetic and thermodynamic considerations for potential transformations of this compound, based on analogous systems.
| Transformation | Kinetic Considerations | Thermodynamic Considerations | Analogous System(s) |
| Proton-Transfer Tautomerism | Rate is dependent on solvent reorganization and viscosity. Kinetic barriers exist in the excited state. | Equilibrium is solvent-dependent, favoring the zwitterion in polar, protic solvents. | 7-Hydroxyquinoline nih.govnih.gov |
| Intramolecular Lactonization | Rate would be influenced by acid catalysis and temperature. | The stability of the resulting six-membered lactone ring would determine the equilibrium position. | General hydroxy-acid cyclization |
| Decarboxylation | The reaction rate would likely increase with temperature. The mechanism may involve a zwitterionic intermediate. | The reaction is generally thermodynamically favorable due to the formation of a stable aromatic product and gaseous CO2. | Pyridinecarboxylic acids cdnsciencepub.com |
Further experimental and computational studies are necessary to fully elucidate the detailed kinetic and thermodynamic landscape of the chemical transformations of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
High-Resolution Structural Elucidation Techniques
To determine the precise atomic arrangement and connectivity of 7-Hydroxyisoquinoline-4-carboxylic acid, a combination of high-resolution spectroscopic techniques is utilized.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm, due to hydrogen bonding. pressbooks.publibretexts.org The proton of the hydroxyl group also presents as a broad singlet with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons on the isoquinoline (B145761) ring system will exhibit distinct signals in the aromatic region (typically 7.0-9.0 ppm). The specific chemical shifts and coupling patterns of these protons are dictated by their electronic environment and proximity to other protons.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pub The carbon atoms of the aromatic rings absorb in the approximate range of 110-160 ppm.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the ring system. HSQC spectra correlate each proton with its directly attached carbon atom, providing definitive C-H connectivity information.
| Predicted ¹H NMR Data | |
| Proton Type | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >12 (broad singlet) |
| Hydroxyl (-OH) | Variable (broad singlet) |
| Aromatic (Ar-H) | 7.0 - 9.0 |
| Predicted ¹³C NMR Data | |
| Carbon Type | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | 165 - 185 |
| Aromatic (Ar-C) | 110 - 160 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula (C₁₀H₇NO₃) by comparing the experimental mass to the calculated exact mass, confirming the compound's identity. musechem.com
Tandem MS (MSⁿ): In tandem MS, the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. A common fragmentation pathway for carboxylic acids is the loss of a molecule of carbon dioxide (CO₂, 44 Da), which would result in a prominent fragment ion. ed.ac.ukyoutube.comlibretexts.org Further fragmentation of the isoquinoline ring can provide additional structural confirmation. youtube.com
| Mass Spectrometry Data | |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol musechem.com |
| Primary Fragmentation | Loss of CO₂ (44 Da) |
Vibrational spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.
FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound is expected to show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. pressbooks.publibretexts.org The C=O stretching vibration of the carboxylic acid will produce a strong absorption band around 1710-1760 cm⁻¹. pressbooks.pub Additionally, C-H stretching vibrations from the aromatic ring are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system will appear in the 1450-1625 cm⁻¹ region. scialert.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which can be useful for characterizing the isoquinoline core. scialert.netrsc.org
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both isolating this compound and assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. A reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The mobile phase often consists of a mixture of water with an acid modifier (e.g., formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the isoquinoline chromophore absorbs strongly. The purity of the sample is determined by the relative area of the main peak in the chromatogram. This method can be validated for parameters such as linearity, precision, and accuracy to ensure reliable results. nih.govnih.govresearchgate.net
| Typical HPLC Parameters | |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) |
| Detection | UV Absorbance (e.g., at 254 nm) |
| Purpose | Purity assessment and quantification |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of this compound by GC is challenging due to its inherent chemical properties. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group makes the molecule highly polar and gives it a low vapor pressure, rendering it non-volatile under typical GC operating conditions. These functional groups can also lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape and unreliable quantification.
To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, a common approach is esterification, which converts the polar carboxylic acid group into a less polar and more volatile ester. colostate.edu Silylation is another effective method, where active hydrogens in both the carboxylic acid and hydroxyl groups are replaced by a trimethylsilyl (TMS) group.
The derivatized sample can then be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. A mass spectrometer is often used as a detector (GC-MS), providing both quantitative data and mass spectra that can confirm the identity of the derivatized compound. nih.govcore.ac.uk
Table 1: Hypothetical Derivatization Protocol for GC Analysis
| Step | Procedure | Reagent Example | Purpose |
|---|---|---|---|
| 1. Sample Preparation | A dried, accurately weighed sample of this compound is placed in a reaction vial. | N/A | To ensure accurate quantification and remove interfering substances like water. |
| 2. Derivatization | The derivatizing agent is added to the vial, which is then sealed and heated. | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | To convert the polar -COOH and -OH groups into volatile trimethylsilyl (-OTMS) ethers/esters. |
| 3. Reaction Quenching | After the reaction is complete, the mixture is cooled to room temperature. | N/A | To stop the derivatization process. |
| 4. Analysis | An aliquot of the resulting solution is injected into the GC-MS system. | N/A | Separation and detection of the derivatized analyte. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally well-suited technique for the analysis of this compound, as it can directly analyze polar and non-volatile compounds without the need for derivatization. ekb.egnih.gov This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
In a typical LC-MS analysis, the compound is first dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is commonly achieved using a reversed-phase column (e.g., C18), where a polar mobile phase allows for the retention and separation of the analyte from other components in the sample matrix.
The eluent from the LC column is then introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates charged molecules directly from the liquid phase with minimal fragmentation. For this compound, analysis can be performed in either positive or negative ionization mode.
Positive Ion Mode: The molecule can accept a proton (H+) to form the protonated molecule [M+H]+.
Negative Ion Mode: The carboxylic acid group can easily lose a proton to form the deprotonated molecule [M-H]-.
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity. In this mode, the parent ion ([M+H]+ or [M-H]-) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern provides a structural fingerprint of the molecule, increasing the confidence of its identification. ekb.eg
Table 2: Typical LC-MS Parameters for Analysis
| Parameter | Typical Setting/Value |
|---|---|
| Chromatography System | HPLC or UPLC |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive ([M+H]+) and/or Negative ([M-H]-) |
| MS Analysis | Full Scan and/or Tandem MS (Product Ion Scan) |
Development and Validation of Novel Analytical Protocols for this compound
The development and validation of a new analytical method for this compound are critical to ensure that the results obtained are reliable, accurate, and reproducible. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. This process is typically guided by recommendations from the International Conference on Harmonisation (ICH). demarcheiso17025.com
The development phase involves optimizing various parameters of the chosen analytical technique (e.g., LC-MS) to achieve the desired performance. This includes selecting the appropriate column, mobile phase composition, flow rate, and mass spectrometer settings to ensure good peak shape, resolution, and sensitivity for the analyte.
Once the method is developed, it must be validated by assessing a set of specific parameters. demarcheiso17025.comresearchgate.netmdpi.com These parameters ensure the method's performance characteristics are thoroughly understood and documented.
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The analyte peak is well-resolved from other peaks, and its identity is confirmed (e.g., by mass spectrum). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (R²) ≥ 0.999. demarcheiso17025.com |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies. | Recovery typically within 98-102% for the drug substance. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. demarcheiso17025.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). | Results should remain within acceptable limits of precision and accuracy. |
A comprehensive validation report must be generated, detailing the experimental conditions, the data obtained for each validation parameter, and a concluding statement on the suitability of the method for its intended application. dcvmn.org
Computational and Theoretical Chemistry Studies of 7 Hydroxyisoquinoline 4 Carboxylic Acid
Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govscirp.org It is widely used to predict molecular geometries, orbital energies, and spectroscopic properties.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 7-Hydroxyisoquinoline-4-carboxylic acid, this involves calculating the potential energy surface of the molecule to locate the global minimum.
Research Findings: A geometry optimization of this compound would be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). ijastems.orgnih.gov The resulting data would provide precise bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for the carboxylic acid group (-COOH), which can adopt different orientations. Studies on similar molecules, such as acetic acid and other carboxylic acid anhydrides, show that the syn and anti conformations (referring to the orientation of the hydroxyl proton relative to the carbonyl group) have distinct energy profiles. researchgate.netnih.gov In the gas phase, the syn conformation is often favored due to intramolecular hydrogen bonding, while in a solvent, the anti conformation may become more stable due to interactions with solvent molecules. nih.gov A computational analysis of this compound would quantify these energy differences and the barriers to their interconversion.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
This table is illustrative and based on expected values from DFT calculations on similar aromatic carboxylic acids. Specific values for the target compound require a dedicated computational study.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| C-O | ~1.35 Å | |
| O-H | ~0.97 Å | |
| C-C (ring) | ~1.39 - 1.42 Å | |
| C-N (ring) | ~1.33 - 1.38 Å | |
| Bond Angle | O=C-O | ~123° |
| C-O-H | ~107° | |
| C-N-C (ring) | ~118° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. scirp.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.
Research Findings: For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline (B145761) ring system and the hydroxyl group, which are regions susceptible to electrophilic attack. The LUMO would likely be distributed over the carboxylic acid group and the fused aromatic rings, indicating the sites for nucleophilic attack. DFT calculations would provide the specific energies of these orbitals and a visual representation of their spatial distribution. Studies on related compounds like cinnoline-4-carboxylic acid have used DFT to calculate these parameters to understand charge transfer within the molecule. ijastems.org
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)
This table is illustrative. Actual values would be derived from specific DFT calculations.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 eV |
| LUMO | ~ -2.0 eV |
Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and analysis.
Research Findings:
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the 1H and 13C NMR chemical shifts. mdpi.comresearchgate.net For this compound, the proton of the carboxylic acid group would be predicted to have a high chemical shift (typically >10 ppm). The aromatic protons would appear in the 7-9 ppm range, with their exact shifts influenced by the positions of the hydroxyl and carboxylic acid groups. Theoretical calculations on similar quinoline (B57606) structures have shown good correlation with experimental NMR data. researchgate.net
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra. iosrjournals.orgdergipark.org.tr For this molecule, characteristic vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups (typically broad in the 2500-3300 cm-1 region), the C=O stretch of the carboxylic acid (around 1700 cm-1), and various C-C and C-N stretching modes of the isoquinoline ring. iosrjournals.orgchemrxiv.org Comparing calculated spectra with experimental data helps in the complete assignment of vibrational modes.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a compound and its interactions with its environment, such as a solvent or a biological macromolecule. mdpi.com
Research Findings: While no specific MD simulation studies on this compound have been published, such a study would typically involve placing the molecule in a simulated box of water molecules and calculating the forces between atoms over a period of nanoseconds. The resulting trajectory would reveal information about the molecule's conformational flexibility, the stability of different conformers, and the formation and breaking of hydrogen bonds with water molecules. This would be particularly insightful for understanding the solvation of the polar hydroxyl and carboxylic acid groups. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
QSAR and molecular docking are powerful computational tools in drug discovery to predict the biological activity of compounds and understand their interactions with protein targets. nih.gov
Research Findings:
QSAR: A QSAR study would involve a series of this compound derivatives with varying substituents. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with measured biological activity (e.g., enzyme inhibition), a mathematical model can be developed to predict the activity of new, unsynthesized compounds. Studies on other quinoline carboxylic acids have successfully used QSAR to model their inhibitory activity against targets like P-glycoprotein. nih.govcell.com
Molecular Docking: Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a specific enzyme. researchgate.netmdpi.com This method scores different binding poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic interactions. For instance, docking this molecule into an enzyme's active site could reveal key interactions, such as hydrogen bonds formed by the hydroxyl and carboxylic acid groups with amino acid residues, and pi-pi stacking interactions involving the isoquinoline ring. Such studies are common for quinoline derivatives to elucidate their mechanism of action. researchgate.netnih.gov
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states, thereby elucidating reaction mechanisms at a molecular level.
Research Findings: For this compound, computational methods could be applied to study its synthesis, such as the later steps of the Pomeranz–Fritsch reaction or similar isoquinoline synthesis routes. wikipedia.org By calculating the energies of reactants, intermediates, transition states, and products, chemists can understand the feasibility of a proposed mechanism and identify the rate-determining step. For example, DFT calculations could model the cyclization and dehydration steps involved in forming the isoquinoline ring, providing a detailed energetic profile of the reaction. While general synthesis mechanisms for isoquinolines are known, specific computational studies on the synthesis of this particular substituted variant are not readily available. rsc.orgpharmaguideline.com
Studies of Noncovalent Interactions (e.g., π-stacking, hydrogen bonding)
Computational and theoretical chemistry studies are pivotal in elucidating the nature and strength of noncovalent interactions that govern the supramolecular assembly and molecular recognition processes of this compound. These interactions, though weaker than covalent bonds, play a crucial role in determining the compound's physical properties and its interactions in a biological context. The primary noncovalent interactions involving this compound are hydrogen bonding and π-stacking.
Hydrogen Bonding
The molecular structure of this compound, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, makes it a potent participant in hydrogen bonding. These functional groups can act as both hydrogen bond donors and acceptors. Computational models, such as Density Functional Theory (DFT), are employed to predict the geometry and energetics of these interactions.
For instance, the carboxylic acid moiety can form strong, dimeric hydrogen bonds with another molecule of its kind, a common structural motif in carboxylic acids. researchgate.net Theoretical calculations on similar molecules, like quinolone carboxylic acid derivatives, have been used to analyze the stability of such dimers. The interaction energies are significant, indicating a strong propensity for dimerization.
Furthermore, the hydroxyl group and the nitrogen atom in the isoquinoline ring can participate in hydrogen bonding with solvent molecules or other functional groups. Studies on related hydroxyquinoline derivatives have shown that intramolecular hydrogen bonds can also form, influencing the molecule's conformation. nih.gov The strength of these hydrogen bonds can be quantified through computational methods like Atoms in Molecules (AIM) theory, which analyzes the electron density distribution to characterize the nature of the chemical bond.
Table 1: Calculated Hydrogen Bond Parameters for a Carboxylic Acid Dimer Model This table presents representative data from computational studies on carboxylic acid dimers to illustrate the typical parameters analyzed. Specific values for this compound would require dedicated computational investigation.
| Interaction Type | Bond Length (Å) | Interaction Energy (kcal/mol) |
| O-H···O (Carboxyl-Carboxyl) | 1.6 - 1.8 | -7 to -10 |
| N···H-O (Isoquinoline-Hydroxyl) | 1.8 - 2.0 | -3 to -5 |
π-Stacking Interactions
The aromatic isoquinoline core of this compound facilitates π-stacking interactions. These interactions arise from the attractive, noncovalent forces between aromatic rings. Computational studies on related isoquinoline and quinoline derivatives have demonstrated the significance of π-stacking in their crystal packing and binding to biological targets. acs.orgnih.gov
Theoretical calculations can predict the preferred orientation of π-stacking, which can be parallel-displaced or T-shaped. The interaction energy of these arrangements can be calculated using high-level ab initio methods. For example, studies on N-based fused heterocycles have shown that staggered conformations can be more favorable than eclipsed (face-to-face) stacking. researchgate.net The presence of the hydroxyl and carboxylic acid groups can influence the electronic distribution within the aromatic system, thereby modulating the strength and geometry of the π-stacking interactions.
Table 2: Representative π-Stacking Interaction Energies from Theoretical Studies of Aromatic Heterocycles This table provides illustrative interaction energy ranges from computational studies on similar aromatic systems to contextualize the potential strength of π-stacking in this compound.
| Stacking Geometry | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |
| Parallel-Displaced | 3.3 - 3.8 | -2 to -5 |
| T-shaped | 4.5 - 5.5 | -1 to -3 |
Biomolecular Interactions and Biochemical Pathways Non Clinical Focus
Interaction with Enzymes (In Vitro and In Silico Studies)
Research into the inhibitory effects of isoquinoline (B145761) and quinoline-based compounds has identified them as promising scaffolds for targeting a range of enzymes. While direct inhibitory data for 7-Hydroxyisoquinoline-4-carboxylic acid against all the listed enzymes is not extensively available, studies on structurally related compounds provide valuable insights into its potential activities.
HIV Reverse Transcriptase RNase H/Polymerase: The 2-Hydroxyisoquinoline-1,3-dione (HID) scaffold, which is structurally related to this compound, is known to inhibit the divalent metal-dependent enzymatic functions of HIV Reverse Transcriptase (RT), including both the ribonuclease H (RNase H) and polymerase domains. A study on C-5, C-6, and C-7 substituted HID subtypes demonstrated that these compounds inhibit RNase H in the sub to low micromolar range. nih.gov Specifically, C-7 substituted analogues showed potent inhibition of RNase H. nih.gov For instance, certain 7-substituted 2-hydroxyisoquinoline-1,3(2H, 4H)-diones have been investigated as dual inhibitors of HIV RNase H and integrase. nih.gov While many of these compounds were more potent against integrase, this highlights the potential of the 7-substituted isoquinoline core in targeting these viral enzymes. nih.gov
Fibroblast Activation Protein (FAP): The quinoline-4-carboxamide scaffold is a key feature in a class of potent and selective inhibitors of Fibroblast Activation Protein (FAP), a serine protease implicated in tumor growth and tissue remodeling. nih.govnih.gov This suggests that this compound, possessing a similar quinoline (B57606) core with a carboxylic acid at the 4-position, could serve as a foundational structure for the development of FAP inhibitors.
2-oxoglutarate-dependent oxygenases: These iron-dependent enzymes are involved in a wide array of biological processes. nih.gov Notably, 8-hydroxyquinolines that are isomers of 7-hydroxyisoquinolines, such as 5-carboxy-8-hydroxyquinoline (IOX1) and 4-carboxy-8-hydroxyquinoline (4C8HQ), have been identified as broad-spectrum inhibitors of 2-oxoglutarate (2OG) oxygenases. researchgate.netrsc.org Their inhibitory action is attributed to their ability to chelate the active site iron. Given the structural similarity, this compound is also a candidate for the inhibition of this enzyme class.
Factor XIIa (FXIIa): While direct inhibition of FXIIa by this compound has not been detailed, the development of small-molecule inhibitors for this coagulation factor is an active area of research to find safer anticoagulant therapies. nih.gov The exploration of various heterocyclic scaffolds for FXIIa inhibition is ongoing.
The following table summarizes the inhibitory activities of compounds structurally related to this compound against various enzymes.
| Compound Class/Derivative | Target Enzyme | IC50 Values | Reference |
| C-7 Aryl Substituted 2-Hydroxyisoquinoline-1,3-dione (Analogue 4a) | HIV RT RNase H | 1.2 µM | nih.gov |
| C-6 Aryl Substituted 2-Hydroxyisoquinoline-1,3-dione (Analogue 5a) | HIV RT RNase H | 1.1 µM | nih.gov |
| C-5 Aryl Substituted 2-Hydroxyisoquinoline-1,3-dione (Analogue 7a) | HIV RT RNase H | 2.0 µM | nih.gov |
| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | Fibroblast Activation Protein (FAP) | Low nanomolar affinity | nih.gov |
| 5-carboxy-8-hydroxyquinoline (IOX1) | 2-oxoglutarate dependent oxygenases | Broad spectrum inhibition | researchgate.netrsc.org |
| 4-carboxy-8-hydroxyquinoline (4C8HQ) | 2-oxoglutarate dependent oxygenases | Broad spectrum inhibition | researchgate.netrsc.org |
The proposed mechanisms of action for inhibitors with scaffolds related to this compound often involve the chelation of metal ions within the enzyme's active site.
HIV Reverse Transcriptase RNase H: The active site of HIV RT RNase H contains two divalent metal ions, typically Mg2+, which are essential for its catalytic activity. nih.gov Inhibitors based on the N-hydroxyimide pharmacophore, such as 2-hydroxyisoquinoline-1,3-diones, are believed to exert their inhibitory effect by coordinating with these metal ions. nih.gov The positioning of the oxygen atoms in these molecules mimics the interaction of the natural substrate with the active site metals, leading to competitive inhibition. nih.gov
2-oxoglutarate-dependent oxygenases: The inhibitory mechanism of 8-hydroxyquinoline derivatives against 2-oxoglutarate dependent oxygenases is also centered on their ability to bind to the active site Fe(II) ion. This interaction prevents the binding of the co-substrate, 2-oxoglutarate, thereby inhibiting the enzyme's function. researchgate.net
Receptor Binding Studies (In Vitro and In Silico)
Structure-activity relationship (SAR) studies on quinoline and isoquinoline derivatives have provided valuable information on the structural features required for their biological activities.
For inhibitors of dihydroorotate (B8406146) dehydrogenase, a class of quinoline-4-carboxylic acid analogs has been studied extensively. These studies have highlighted three critical regions for inhibitory activity: the C(2) position, which requires bulky hydrophobic substituents; the C(4) position, which has a strict requirement for a carboxylic acid or its salt; and the benzo portion of the quinoline ring, where appropriate substitutions can modulate activity. nih.gov
In the context of HIV RT RNase H inhibitors, SAR studies on 2-hydroxyisoquinoline-1,3-dione analogues have shown that substitutions at the C-5, C-6, and C-7 positions of the isoquinoline ring can influence inhibitory potency and selectivity. For example, a C-7 aryl substitution resulted in an IC50 value of 1.2 µM against RNase H. nih.gov
Cellular Uptake Mechanisms and Intracellular Fate (In Vitro Studies, e.g., amino acid transporters)
The cellular uptake of small molecules is a critical factor in their biological activity. For compounds containing a carboxylic acid group, such as this compound, transport across the cell membrane can be facilitated by various mechanisms, including passive diffusion and carrier-mediated transport.
Amino acid transporters are a family of membrane proteins that facilitate the transport of amino acids and other small molecules with similar structural features, including carboxylic acids. While direct evidence for the transport of this compound by amino acid transporters is not available, it is plausible that such mechanisms could be involved in its cellular uptake. The negatively charged carboxylate group at physiological pH may interact with specific transporters that recognize and transport acidic molecules. Further investigation is required to elucidate the specific transporters and mechanisms involved in the cellular uptake and intracellular fate of this compound.
Biosynthetic Pathways of Related Isoquinoline Scaffolds
While specific biosynthetic pathways for this compound have not been detailed in the available scientific literature, it is understood that this compound belongs to the vast and diverse class of isoquinoline alkaloids. The biosynthesis of isoquinoline alkaloids is well-established in the plant kingdom, with L-tyrosine serving as the primary precursor.
The general pathway commences with the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules then undergo a condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central intermediate, (S)-norcoclaurine, which constitutes the basic isoquinoline skeleton. From this pivotal point, a series of enzymatic modifications, including methylation, hydroxylation, and oxidative coupling, give rise to a wide array of structurally complex isoquinoline alkaloids.
A significant and well-studied branch of this pathway leads to the formation of benzylisoquinoline alkaloids (BIAs). In this pathway, (S)-norcoclaurine is methylated to create (S)-coclaurine, which is then further methylated to yield (S)-N-methylcoclaurine. Subsequent hydroxylation and rearrangement steps, mediated by enzymes such as the berberine bridge enzyme (BBE), lead to the formation of various BIA skeletons. frontiersin.org This intricate network of pathways highlights the modular nature of isoquinoline alkaloid biosynthesis, where a common core structure is elaborated to produce a multitude of final products. Although this compound is not a direct product of the main BIA pathway, its isoquinoline core suggests a biosynthetic origin rooted in these fundamental enzymatic transformations of L-tyrosine.
Pre-Clinical Metabolic Investigations (e.g., in vitro metabolic stability in non-human systems)
Direct pre-clinical metabolic studies on this compound are not extensively documented. However, valuable insights can be gleaned from in vitro metabolic stability investigations of structurally related isoquinoline derivatives in non-human systems. These studies are crucial in early-stage drug discovery to predict the metabolic fate of a compound.
Metabolic stability is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. For instance, a study on isoquinoline-tethered quinazoline derivatives evaluated their metabolic stability in human and mouse liver microsomes. The results, as summarized in the table below, indicated that most of the tested derivatives exhibited poor metabolic stability. nih.gov However, certain structural modifications, such as the inclusion of a furan moiety, were shown to enhance stability. nih.gov
| Compound | Metabolic Stability (% remaining after 30 min) | |
|---|---|---|
| Human Liver Microsomes | Mouse Liver Microsomes | |
| 14a | 14.3 ± 2.5 | 9.8 ± 1.2 |
| 14c | < 1.0 | < 1.0 |
| 14f | 78.9 ± 3.1 | 65.4 ± 4.5 |
| 14g | 25.6 ± 1.8 | 18.2 ± 2.1 |
Data adapted from a study on isoquinoline-tethered quinazoline derivatives. nih.gov
Another important aspect of pre-clinical metabolism is the interaction with gut microbiota. A study investigating the in vitro metabolism of eight different isoquinoline alkaloids by rat gut microbiota revealed that the structural characteristics of the alkaloids played a significant role in their transformation. nih.govmdpi.com Alkaloids with nitro-hexatomic isoquinoline rings, such as palmatine and tetrahydropalmatine, were readily metabolized, primarily through demethylation. nih.govmdpi.com In contrast, compounds containing a benzazepine structure, like sinomenine and galanthamine, were resistant to metabolic changes by the gut microbiota. nih.govmdpi.com This suggests that the specific ring structure and substituents of an isoquinoline compound are key determinants of its metabolic fate in the gut.
These findings from related compounds underscore the importance of structural features in determining the metabolic stability of isoquinoline derivatives. While direct data for this compound is lacking, these studies provide a framework for predicting its potential metabolic behavior in preclinical models. The presence of the hydroxyl and carboxylic acid groups on the isoquinoline scaffold would likely be sites for phase II conjugation reactions, such as glucuronidation and sulfation, which are common metabolic pathways for such functional groups.
Exploration of 7 Hydroxyisoquinoline 4 Carboxylic Acid in Advanced Materials and Chemical Applications
Applications in Coordination Chemistry
The molecular architecture of 7-hydroxyisoquinoline-4-carboxylic acid, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, makes it a prime candidate for applications in coordination chemistry. These functional groups can act as ligation sites for metal ions, enabling the formation of stable coordination complexes.
Ligand Design for Metal Complexation
The presence of both a phenolic hydroxyl group and a carboxylic acid group allows this compound to function as a bidentate or potentially a polydentate ligand. The nitrogen atom in the isoquinoline (B145761) ring could also participate in coordination, further enhancing its versatility as a ligand. This chelation ability is a well-documented property of similar molecules, such as 8-hydroxyquinoline and its derivatives, which are known to form stable complexes with a wide variety of metal ions. nih.gov The formation of such metal complexes can significantly alter the electronic and steric properties of both the ligand and the metal ion, leading to materials with novel characteristics.
Research on analogous compounds, such as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has demonstrated their ability to coordinate with transition metals like Cu²⁺ and Co²⁺ in a 2:1 ligand-to-metal ratio. mdpi.comresearchgate.net This suggests that this compound could similarly form well-defined metal complexes. The specific coordination geometry and stability of these complexes would depend on the metal ion, the solvent system, and the reaction conditions.
Table 1: Potential Coordination Modes of this compound
| Coordination Site 1 | Coordination Site 2 | Potential Metal Ions |
| Carboxylate Oxygen | Hydroxyl Oxygen | Transition metals (e.g., Cu, Co, Ni, Zn) |
| Carboxylate Oxygen | Ring Nitrogen | Lanthanides, Actinides |
| Hydroxyl Oxygen | Ring Nitrogen | Alkaline earth metals, Alkali metals |
Development of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group in this compound makes it a suitable candidate for use as an organic linker in the synthesis of MOFs. The rigidity of the isoquinoline backbone could contribute to the formation of robust and porous frameworks.
The design and synthesis of MOFs often rely on the use of polytopic carboxylate ligands. While there is no specific literature detailing the use of this compound in MOF synthesis, the principles of MOF construction suggest its potential. The hydroxyl group could also participate in the coordination network or be available for post-synthetic modification, allowing for the tuning of the MOF's properties, such as its porosity, stability, and functionality.
Role in Catalysis (e.g., organocatalysis, metal-catalyzed reactions)
The structural features of this compound suggest potential applications in catalysis. The isoquinoline nitrogen can act as a Lewis base, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding or act as Brønsted acids or bases.
In the realm of organocatalysis , where small organic molecules are used to accelerate chemical reactions, this compound could potentially catalyze reactions that are sensitive to hydrogen bonding or acid-base catalysis. For example, its bifunctional nature could be exploited in asymmetric synthesis.
Furthermore, the metal complexes of this compound could serve as catalysts in various metal-catalyzed reactions . The ligand can influence the reactivity and selectivity of the metal center, enabling transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions. The specific catalytic activity would be highly dependent on the choice of metal and the coordination environment.
Integration into Sensor Technologies (e.g., fluorescent probes)
Quinoline (B57606) and its derivatives are well-known for their fluorescent properties and have been extensively used in the development of chemical sensors. beilstein-journals.org The fluorescence of these compounds is often sensitive to their local environment, including the presence of metal ions, changes in pH, and the polarity of the solvent.
Potential in Polymer Science and Functional Materials
The presence of both a hydroxyl and a carboxylic acid group in this compound makes it a potential monomer for the synthesis of polyesters and polyamides. The self-condensation of hydroxy acids is a known route to produce poly(hydroxy acids). rsc.org The rigid isoquinoline unit in the polymer backbone could impart desirable thermal and mechanical properties to the resulting material.
Furthermore, the unique combination of functional groups could be leveraged to create functional materials with specific properties. For example, polymers incorporating this monomer could exhibit interesting optical, electronic, or ion-binding capabilities. These materials could find applications in areas such as organic electronics, membranes for separation processes, or as coatings with specific functionalities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Hydroxyisoquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HATU and DIEA in anhydrous DMF, as demonstrated in the preparation of SARS-CoV-2 3CLpro inhibitors . Alternative routes include acylation of precursors (e.g., methyl malonyl chloride with triethylamine) followed by base-catalyzed heterocyclization . Key parameters affecting yield include solvent choice (polar aprotic solvents enhance reactivity), catalyst stoichiometry (3.0 equiv HATU), and temperature (room temperature for 12–24 hours). Purification via flash silica gel chromatography is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with aromatic protons appearing in the 6.5–8.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO requires 219.16 g/mol) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Infrared (IR) Spectroscopy : Carboxylic acid O-H stretches (~2500–3300 cm) and quinoline C=O bands (~1680 cm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in airtight containers at -20°C to prevent degradation .
- Spill Management : Neutralize with dry chemical absorbents (e.g., sand) and avoid aqueous solutions to prevent environmental release .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Screen catalysts (e.g., HATU vs. EDC/HOBt), solvent systems (DMF vs. THF), and base equivalents (DIEA vs. TEA) to identify optimal conditions .
- Continuous Flow Reactors : Improve scalability and reduce side reactions by controlling residence time and temperature gradients .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What strategies address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7), incubation time, and compound solubility (use DMSO stocks ≤0.1% v/v) .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy groups at C-6) to isolate activity-specific analogs .
- Meta-Analysis : Cross-reference IC values from multiple studies, accounting for differences in assay protocols .
Q. How does computational modeling predict the interaction of this compound with biological targets like SARS-CoV-2 3CLpro?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina) to simulate binding to 3CLpro’s catalytic dyad (Cys145 and His41). Key interactions include hydrogen bonding with the carboxylic acid group and π-π stacking with the quinoline ring .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to validate docking poses .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and prioritize derivatives for synthesis .
Q. What role does the compound’s solubility profile play in formulation for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility .
- LogP Determination : Measure octanol-water partition coefficients (e.g., LogP ≈ 1.2) to predict membrane permeability .
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models, monitoring plasma concentrations via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound’s stability under acidic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HCl (0.1–1.0 M) at 25–40°C and monitor degradation products via LC-MS .
- pH-Solubility Profiling : Use potentiometric titration (e.g., Sirius T3) to determine pKa values and identify stable pH ranges (e.g., pH 6–8) .
- Comparative Analysis : Replicate conflicting studies under identical conditions to isolate variables (e.g., oxygen exposure, light sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
